molecular formula C21H25NO7S B5062603 Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5062603
M. Wt: 435.5 g/mol
InChI Key: LQTBAEQQGUJPTD-UHFFFAOYSA-N
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Description

Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with:

  • Dual ester groups at positions 2 and 2.
  • A methyl group at position 2.
  • A propanoylamino linker at position 5, terminating in a 4-methoxyphenoxy substituent.

This compound is structurally tailored for applications in medicinal chemistry and materials science due to its electronic and steric properties. The 4-methoxyphenoxy group enhances solubility in polar solvents and may modulate biological activity through electron-donating effects .

Properties

IUPAC Name

diethyl 5-[2-(4-methoxyphenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7S/c1-6-27-20(24)16-12(3)17(21(25)28-7-2)30-19(16)22-18(23)13(4)29-15-10-8-14(26-5)9-11-15/h8-11,13H,6-7H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTBAEQQGUJPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate and ethyl cyanoacetate to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dipeptidyl peptidase IV (DPP-IV) by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as improved glucose metabolism in diabetes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous thiophene derivatives (Table 1). Key differences lie in substituents at the 5-amino position and ester groups:

Table 1: Structural Comparison of Thiophene Derivatives
Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-(4-Methoxyphenoxy)propanoyl Ester, Methoxy, Amide ~433.5*
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate 2-(4-Chlorophenylthio)propanoyl Thioether, Chloro 453.4
Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate (E)-3-(4-Ethoxyphenyl)propenoyl Ester, Ethoxy, α,β-unsaturated amide 431.5
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido Acetamide 299.3

*Estimated based on analogous compounds.

Key Observations :

  • Electronic Effects: The 4-methoxyphenoxy group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing chloro group in the chlorophenylthio derivative .
  • Reactivity : The α,β-unsaturated amide in the ethoxyphenyl derivative allows for conjugate addition reactions, absent in the target compound.
  • Steric Hindrance: Bulkier substituents (e.g., 4-isopropylphenyl in ) reduce reactivity in nucleophilic substitutions compared to the target compound’s methoxyphenoxy group.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility LogP*
Target Compound Not reported Moderate in DMSO, Ethanol ~3.2
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 164–169 Low in water, high in DCM 2.8
Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate Not reported High in THF, Acetone 2.5

*Predicted using PubChem data .

Key Observations :

  • The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic derivatives like the chlorophenylthio compound .
  • Lower LogP values correlate with increased hydrophilicity, favoring bioavailability in drug design .

Key Observations :

  • Chlorophenylthio derivatives exhibit stronger antibacterial activity due to the chloro group’s electronegativity, disrupting bacterial membranes .
  • Triazole-containing analogs show enhanced anticancer potency, likely due to improved target binding via π-π stacking.

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